

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following DDO-2213 Treatment

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Compound of Interest

Compound Name: DDO-2213

Cat. No.: B15583738

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Introduction

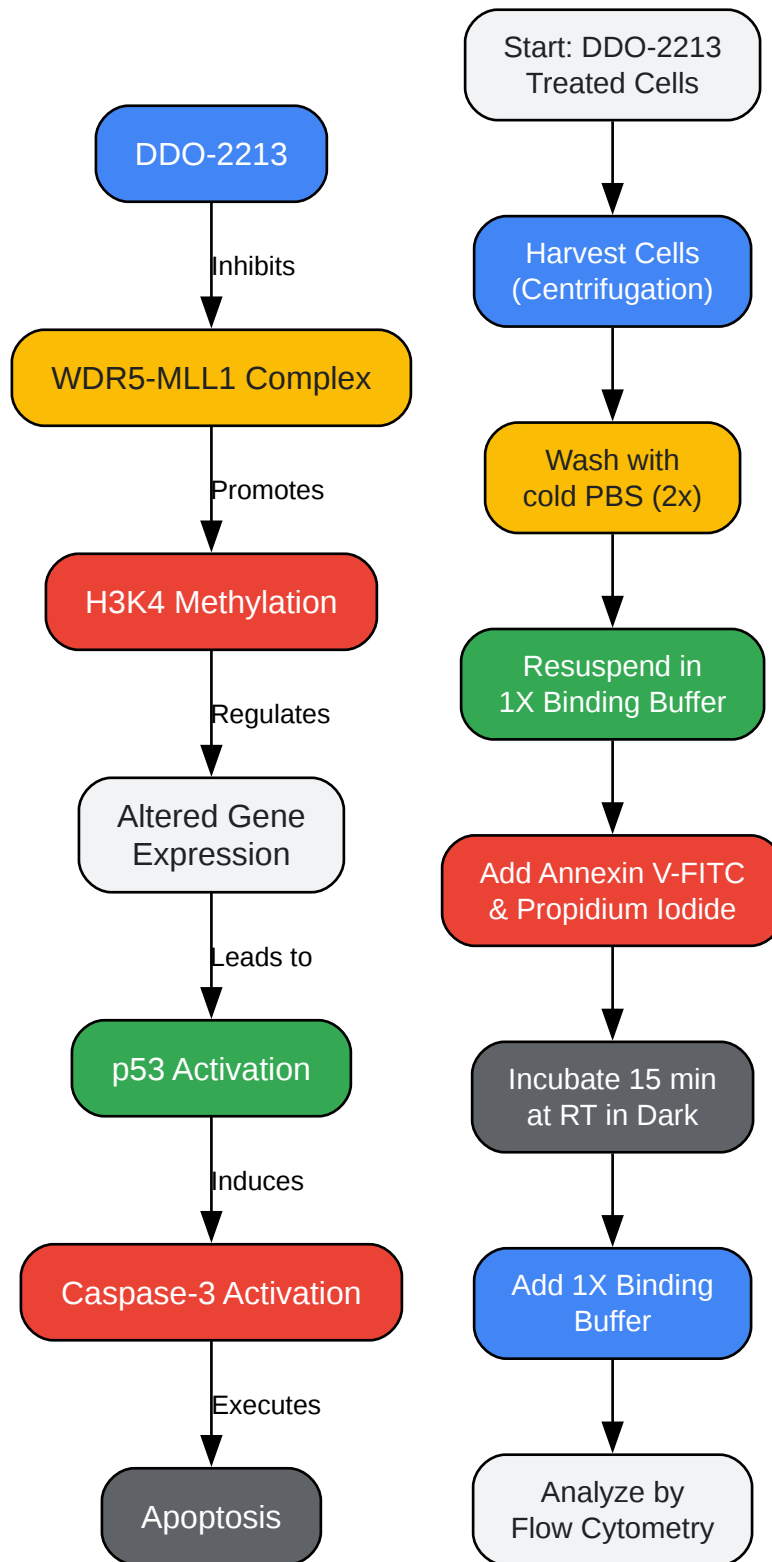
DDO-2213 is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain types of cancer, particularly in MLL-rearranged leukemias. By disrupting the WDR5-MLL1 interaction, **DDO-2213** selectively inhibits the proliferation of cancer cells harboring MLL translocations and induces apoptosis.

Flow cytometry is a powerful and widely used technique for the quantitative analysis of apoptosis at the single-cell level. This application note provides detailed protocols for assessing apoptosis in cancer cell lines, such as the human acute myeloid leukemia cell line MV4-11, following treatment with **DDO-2213**. The primary methods covered are Annexin V and Propidium Iodide (PI) staining to detect early and late-stage apoptosis, and a fluorometric assay to measure the activity of effector caspases-3/7.

Mechanism of Action: DDO-2213-Induced Apoptosis

DDO-2213 functions by inhibiting the WDR5-MLL1 protein-protein interaction, which is essential for the enzymatic activity of the MLL1 histone methyltransferase complex. This

inhibition leads to a reduction in the methylation of histone H3 at lysine 4 (H3K4me), a critical mark for active gene transcription. The downstream effects of WDR5-MLL1 inhibition include the p53-dependent activation of apoptosis, ultimately leading to the activation of executioner caspases like caspase-3.



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References

- 1. medchemexpress.com [medchemexpress.com]
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